molecular formula C17H33Cl2N3O2 B3000673 N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396782-16-3

N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No. B3000673
CAS RN: 1396782-16-3
M. Wt: 382.37
InChI Key: KDJQXVPWXCBOQI-UHFFFAOYSA-N
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Description

The compound "N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride" is a chemically synthesized molecule that likely falls within the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and have been explored for various therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of piperazine derivatives is well-represented, indicating the relevance of this type of chemistry in drug development.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of starting materials such as alpha-amino acids, which can be activated and then cyclized to form the piperazine core. For example, the synthesis of 2,6-bridged piperazine-3-ones described in Paper 1 involves the activation of a lactam carbonyl, followed by selective reduction and cyclization via an N-acyliminium ion intermediate . This method demonstrates the complexity and versatility of piperazine synthesis, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The specific substituents attached to the piperazine ring can significantly influence the molecule's pharmacological properties. For instance, the presence of a thiazolyl group as seen in the compounds from Paper 2 can confer atypical antipsychotic activity . The molecular structure of "N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride" would include a cyclohexyl group and a cyclopropyl-hydroxyethyl moiety, which could potentially affect its biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the piperazine nitrogen atoms allows for further functionalization and the formation of complex structures. For example, the synthesis of N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides in Paper 3 involves the incorporation of piperazine and 1,4-diazepane moieties . Such reactions are crucial for the development of compounds with desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which are important for the compound's pharmacokinetics and pharmacodynamics. The spectral data (IR, (1)H NMR, and MS) mentioned in Paper 2 are essential tools for characterizing these properties and confirming the purity of synthesized compounds .

properties

IUPAC Name

N-cyclohexyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2.2ClH/c21-16(14-6-7-14)12-19-8-10-20(11-9-19)13-17(22)18-15-4-2-1-3-5-15;;/h14-16,21H,1-13H2,(H,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJQXVPWXCBOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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